molecular formula C10H16ClN5 B12350142 1-(Diaminomethylidene)-2-(3,5-dimethylphenyl)guanidine;hydrochloride

1-(Diaminomethylidene)-2-(3,5-dimethylphenyl)guanidine;hydrochloride

Cat. No.: B12350142
M. Wt: 241.72 g/mol
InChI Key: IQNUPQAYSRSYLR-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]biguanide, HCl, also known as 1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride, is a chemical compound with the molecular formula C10H9F6N5 and a molecular weight of 313.2 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a biguanide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]biguanide, HCl involves several steps. One common method includes the reaction of 3,5-bis(trifluoromethyl)aniline with cyanoguanidine under acidic conditions to form the desired biguanide compound . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-[3,5-Bis(trifluoromethyl)phenyl]biguanide, HCl undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3,5-Bis(trifluoromethyl)phenyl]biguanide, HCl has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]biguanide, HCl involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

1-[3,5-Bis(trifluoromethyl)phenyl]biguanide, HCl can be compared with other similar compounds, such as:

The uniqueness of 1-[3,5-Bis(trifluoromethyl)phenyl]biguanide, HCl lies in its biguanide moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H16ClN5

Molecular Weight

241.72 g/mol

IUPAC Name

1-(diaminomethylidene)-2-(3,5-dimethylphenyl)guanidine;hydrochloride

InChI

InChI=1S/C10H15N5.ClH/c1-6-3-7(2)5-8(4-6)14-10(13)15-9(11)12;/h3-5H,1-2H3,(H6,11,12,13,14,15);1H

InChI Key

IQNUPQAYSRSYLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N=C(N)N=C(N)N)C.Cl

Origin of Product

United States

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